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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzophenone

Cat. No.: B1294469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 2-
(trifluoromethyl)benzophenone, a key intermediate in the synthesis of various

pharmaceuticals and materials. A thorough understanding of its thermodynamic properties is

crucial for process optimization, safety assessments, and computational modeling in drug

discovery and materials science.

Core Thermochemical Data
The thermodynamic stability of 2-(trifluoromethyl)benzophenone has been investigated

through experimental and computational methods. The key quantitative data is summarized in

the tables below, providing a comparative view of its energetic properties in both the gaseous

and crystalline states.

Table 1: Molar Enthalpy of Formation
State Method Value (kJ·mol⁻¹) Reference

Gaseous G3(MP2)//B3LYP -780.1 ± 5.0

Crystalline
Combustion

Calorimetry
-875.9 ± 3.9
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Table 2: Molar Enthalpy of Sublimation
Method Temperature (K) Value (kJ·mol⁻¹) Reference

Knudsen Effusion 318.15 to 342.15 95.8 ± 0.8

Table 3: Molar Enthalpy of Combustion
State Method Value (kJ·mol⁻¹) Reference

Crystalline
Combustion

Calorimetry
-6450.4 ± 3.8

Experimental and Computational Protocols
A combination of experimental calorimetry and high-level quantum chemical calculations has

been employed to determine the thermochemical properties of 2-
(trifluoromethyl)benzophenone.

Experimental Methodologies
Combustion Calorimetry: The standard molar enthalpy of formation in the crystalline state was

determined using a static bomb combustion calorimeter. The sample was ignited in a high-

pressure oxygen atmosphere, and the energy of combustion was measured by the temperature

change of the surrounding water bath.

Knudsen Effusion Technique: The enthalpy of sublimation was derived from vapor pressure

measurements at different temperatures using the Knudsen effusion method. This technique

involves measuring the rate of mass loss of a sample effusing through a small orifice into a

vacuum.
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Experimental Workflow
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Experimental determination of thermochemical data.

Computational Methodology
G3(MP2)//B3LYP Composite Method: The gas-phase enthalpy of formation was calculated

using the G3(MP2)//B3LYP composite method. This high-accuracy computational chemistry

approach involves a series of calculations to approximate the energy of a molecule, providing a

reliable theoretical value to complement experimental data.
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Computational Workflow

Molecular Structure of
2-(Trifluoromethyl)benzophenone

Geometry Optimization
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G3(MP2)//B3LYP computational protocol.
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Interrelation of Thermochemical Data
The experimentally determined and computationally calculated enthalpies of formation are

linked through the enthalpy of sublimation, as depicted in the thermodynamic cycle below. This

relationship allows for the validation of the experimental and theoretical data.

Thermodynamic Cycle
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Relationship between enthalpies of formation and sublimation.

The consistency between the value of the gas-phase enthalpy of formation derived from

experimental measurements (ΔfH°(cr) + ΔsubH° = -780.1 ± 4.0 kJ·mol⁻¹) and the

computationally calculated value (-780.1 ± 5.0 kJ·mol⁻¹) lends high confidence to the reported

thermochemical data.

Conclusion
The thermochemical data for 2-(trifluoromethyl)benzophenone presented in this guide

provides a solid foundation for its application in research and development. The excellent

agreement between the experimental and computational results underscores the reliability of
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the data. These values are indispensable for chemical process design, safety analysis, and as

benchmark data for the development and validation of computational models for predicting the

properties of related fluorinated organic compounds.

To cite this document: BenchChem. [A Comprehensive Technical Guide on the
Thermochemical Data of 2-(Trifluoromethyl)benzophenone]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1294469#thermochemical-data-
for-2-trifluoromethyl-benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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